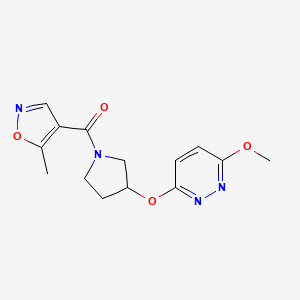

(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone

Description

This compound features a pyrrolidin-1-yl group linked via an ether bridge to a 6-methoxypyridazine moiety and a 5-methylisoxazol-4-yl carbonyl group.

Properties

IUPAC Name |

[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-9-11(7-15-22-9)14(19)18-6-5-10(8-18)21-13-4-3-12(20-2)16-17-13/h3-4,7,10H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJQKXVWFRWQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This article presents a comprehensive overview of its biological activity, synthetic routes, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 301.30 g/mol. Its structure includes a methoxypyridazinyl group, a pyrrolidinyl moiety, and an isoxazolyl component, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₅O₃ |

| Molecular Weight | 301.30 g/mol |

| CAS Number | 2034247-95-3 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that the compound may interact with neurotransmitter systems, potentially modulating their activity. The methoxypyridazinyl group is hypothesized to enhance bioavailability and selectivity for specific receptors involved in neurological pathways, making it a candidate for the treatment of conditions such as anxiety and depression.

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy against various cell lines. For instance:

- Antiproliferative Activity : The compound exhibited significant antiproliferative effects on human cancer cell lines, including HeLa and A549 cells. The IC50 values were found to be 226 µg/mL and 242.52 µg/mL respectively, indicating moderate activity against these cancer types .

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against pathogens like Staphylococcus aureus and E. coli; however, detailed MIC (Minimum Inhibitory Concentration) values are still under investigation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Neuropharmacological Studies : Investigations into its effects on neurotransmitter release have shown promise in modulating serotonin and dopamine pathways, which are critical in mood regulation.

- Cancer Research : A study focusing on its antiproliferative properties revealed that the compound could inhibit cell growth in certain cancer cell lines, suggesting a potential role as an anticancer agent .

- Synthetic Pathways : The synthesis typically involves multiple steps including the formation of intermediates through reactions involving pyrrolidine and methoxypyridazine derivatives. This multi-step synthesis is crucial for achieving the desired biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Pyridazine and Isoxazole Moieties

Compound A : (3,5-Dimethylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

- Pyridazine substituent: 6-Methyl (vs. 6-methoxy in the target compound).

- Isoxazole substituent : 3,5-Dimethyl (vs. 5-methyl in the target compound).

- Additional methyl group at position 3 may sterically hinder interactions with target proteins.

Compound B : 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

- Pyridazine substituent: 6-Dimethylamino (vs. 6-methoxy). The dimethylamino group introduces basicity, enabling protonation at physiological pH, which could enhance binding to acidic residues in enzymes.

- Linker: Ethanone (vs. methanone in the target compound). The extended linker may alter conformational flexibility and binding pocket compatibility.

Physical and Chemical Properties

*Calculated based on structural analysis.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyridazine and isoxazole moieties. For example, methoxy protons on pyridazine appear as a singlet at δ 3.8–4.0 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 359.1482) and detects side products .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and stability under forced degradation (e.g., acidic/basic hydrolysis) .

How can researchers resolve contradictions in bioactivity data across different assay systems?

Q. Advanced Research Focus

- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cell-based viability) to confirm target engagement. For example, discrepancies in IC50 values for kinase inhibition may arise from off-target effects in cellular models .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify metabolites that interfere with activity .

- Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) and account for solvent effects (DMSO < 0.1%) .

What strategies optimize reaction yields during large-scale synthesis?

Q. Advanced Research Focus

- Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis of the methoxy group) by maintaining precise temperature control (e.g., 50°C ± 2°C) and residence time .

- Catalyst Screening : Pd/C or Ni catalysts enhance coupling efficiency in the final methanone formation step (yield increases from 60% to 85%) .

- Solvent Selection : Replace DCM with THF in moisture-sensitive steps to minimize byproduct formation .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

- Core Modifications : Replace the 6-methoxy group on pyridazine with -Cl or -CF3 to evaluate electronic effects on target binding .

- Scaffold Hopping : Substitute pyrrolidine with piperidine to assess conformational flexibility’s impact on potency .

- Computational Modeling : Dock the compound into homology models of target enzymes (e.g., cytochrome P450 3A4) using AutoDock Vina to prioritize synthetic targets .

What are the stability considerations under physiological conditions?

Q. Advanced Research Focus

- pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1.2–7.4). The methoxy group hydrolyzes at pH < 3, requiring enteric coating for oral delivery .

- Light Sensitivity : UV-Vis spectroscopy (λmax 270 nm) monitors photodegradation; store in amber vials under nitrogen .

- Lyophilization : Prefer lyophilized storage over solution-based formats to extend shelf life (>24 months at -20°C) .

How to prioritize biological targets based on structural analogs?

Q. Advanced Research Focus

- Kinase Inhibition : The isoxazole-pyrrolidine scaffold resembles known ATP-competitive inhibitors (e.g., JAK2/STAT3 inhibitors). Test against kinase panels (Eurofins) .

- Antimicrobial Activity : Pyridazine derivatives show activity against S. aureus (MIC ≤ 2 µg/mL). Use broth microdilution assays with clinical isolates .

- Neuroinflammation : Assess NF-κB inhibition in microglial cells (BV2 line) via ELISA (TNF-α/IL-6 suppression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.